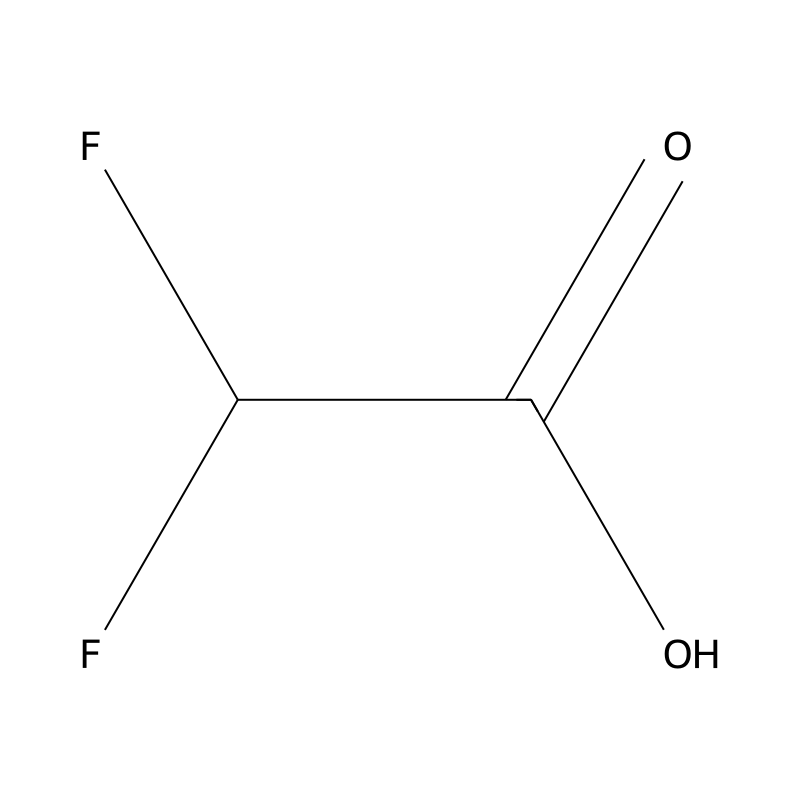

Difluoroacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Difluoroacetic acid (DFA) is a moderately strong fluorinated carboxylic acid (pKa ~1.34) with a boiling point of 133–134 °C. In industrial and laboratory procurement, it is primarily sourced as a high-purity mobile phase modifier for liquid chromatography-mass spectrometry (LC-MS) and as a stable liquid precursor for difluoromethyl (-CF2H) radical generation in organic synthesis. Its physicochemical profile places it directly between the highly acidic, volatile trifluoroacetic acid (TFA) and the weaker, non-fluorinated acetic and formic acids. This intermediate acidity and specific lipophilicity make DFA a critical material for workflows where extreme pH or aggressive ion-pairing causes system contamination, mass spectrometry signal suppression, or unwanted side reactions [1].

Substituting DFA with its closest analogs compromises either analytical sensitivity or process efficiency. Trifluoroacetic acid (TFA) is the standard strong ion-pairing agent for chromatography, but its high acidity and hydrophobicity cause severe electrospray ionization (ESI) signal suppression in mass spectrometry and leave persistent background contamination in LC systems[1]. Conversely, using formic acid (FA) to preserve MS sensitivity results in poor chromatographic resolution and broad peak shapes for complex proteins and peptides [2]. In synthetic applications, replacing DFA with specialized difluoromethylating agents (like TMSCF2H) significantly increases raw material costs and supply chain complexity, whereas DFA serves as an inexpensive, direct radical source under standard photoredox or metal-catalyzed conditions [3].

References

- [1] Waters Corporation. 'Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.' (2019).

- [2] M. N. et al., 'High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing.' mAbs, PMC6887569 (2019).

- [3] Wang, Y. et al., 'Copper-Catalyzed Visible-Light-Induced Allylic Difluoromethylation of Unactivated Alkenes Using Difluoroacetic Acid.' Organic Letters, ACS (2023).

Mass Spectrometry Signal Intensity in Peptide Workflows

In LC-UV/MS workflows for peptide analysis, DFA provides a critical balance between chromatographic retention and mass spectrometry detection. When compared to a formic acid (FA) baseline, DFA maintains an average MS signal intensity of 25%, whereas trifluoroacetic acid (TFA) suppresses the signal down to 7%. This equates to an approximate three-fold increase in detector response for DFA over TFA [1].

| Evidence Dimension | MS Signal Intensity (Relative to Formic Acid Baseline) |

| Target Compound Data | ~25% average signal intensity |

| Comparator Or Baseline | TFA (~7% average signal intensity) |

| Quantified Difference | ~3-fold higher MS signal response compared to TFA |

| Conditions | Reversed-phase LC-UV/MS of peptide mixtures |

Procurement of DFA enables dual optical and MS detection workflows without the severe signal loss associated with standard TFA modifiers.

Chromatographic Peak Symmetry and Resolution

While formic acid (FA) yields high MS signals, it acts as a poor ion-pairing agent, leading to broad, asymmetric peaks. DFA corrects this by providing an 82% improvement in peak symmetry compared to FA. This performance is statistically comparable to the 84% improvement achieved by the much harsher TFA, proving that DFA matches the resolving power of TFA without its mass spectrometry drawbacks[1].

| Evidence Dimension | Chromatographic Peak Symmetry Improvement |

| Target Compound Data | 82% improvement (vs. FA) |

| Comparator Or Baseline | TFA (84% improvement vs. FA) |

| Quantified Difference | DFA performs within 2% of TFA's symmetry improvement while outperforming FA |

| Conditions | Reversed-phase liquid chromatography (RPLC) |

Buyers can replace TFA with DFA to maintain strict peak shape requirements in biopharmaceutical quality control while simultaneously enabling MS characterization.

Instrument Clearance and Background Contamination

TFA is highly 'sticky' and requires specialized, time-consuming flushing procedures to remove from LC-MS systems, often causing persistent background signals that disrupt subsequent analyses. DFA, due to its lower hydrophobicity and different surface tension dynamics, is significantly easier to flush from instrumentation, reducing instrument downtime and cross-contamination risks in high-throughput laboratories [1].

| Evidence Dimension | LC System Clearance and Background Persistence |

| Target Compound Data | Rapidly flushed with standard protocols |

| Comparator Or Baseline | TFA (Requires specialized, extended flushing procedures) |

| Quantified Difference | Significant reduction in required flush time and background persistence |

| Conditions | Routine multi-method LC-MS system operation |

Standardizing on DFA reduces instrument downtime and maintenance costs in core analytical facilities.

Precursor Efficiency for Allylic Difluoromethylation

In the synthesis of fluorinated bioisosteres, DFA serves as a highly efficient, liquid precursor for -CF2H radical generation. Under copper-catalyzed, visible-light-induced conditions, DFA reacts with unactivated alkenes to yield allylic difluoromethylated products at 70% yield. This eliminates the need for expensive, prefunctionalized allylic substrates or multi-step gaseous reagents, streamlining the supply chain for medicinal chemistry scale-up [1].

| Evidence Dimension | Synthetic Yield and Reagent Complexity |

| Target Compound Data | 70% yield using inexpensive, liquid DFA |

| Comparator Or Baseline | Prefunctionalized cross-coupling substrates or TMSCF2H (Higher cost, multi-step) |

| Quantified Difference | Achieves high yields with a single-step, commercially abundant liquid reagent |

| Conditions | Cu(OTf)2 catalyzed, visible-light irradiation with PIDA |

Procurement of DFA for late-stage functionalization drastically lowers raw material costs compared to specialized difluoromethylating agents.

Subunit Profiling of Antibody-Drug Conjugates (ADCs)

DFA is a highly effective mobile phase modifier for the LC-MS characterization of intact monoclonal antibodies and ADCs. Because it provides three-fold higher MS sensitivity than TFA while maintaining equivalent peak capacity, it allows analytical laboratories to accurately quantify low-abundance subunit species and drug-to-antibody ratios (DAR) without switching between different acidic modifiers for UV and MS runs [1].

High-Throughput Peptide Mapping and Proteomics

In core facilities running diverse peptide mixtures, DFA replaces TFA to prevent persistent instrument contamination. Its ability to be easily flushed from LC systems ensures that high-throughput environments can switch between positive and negative electrospray modes or different analytical methods without suffering from the long-term background suppression typically caused by TFA[2].

Late-Stage Difluoromethylation in Drug Discovery

For medicinal chemistry programs optimizing the lipophilicity and metabolic stability of drug candidates, DFA acts as a highly cost-effective -CF2H radical source. It is utilized in photoredox and copper-catalyzed direct C-H functionalization of heteroarenes and unactivated alkenes, replacing expensive, multi-step reagents and simplifying procurement for scale-up synthesis [3].

References

- [1] M. N. et al., 'High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing.' mAbs, PMC6887569 (2019).

- [2] LCGC International. 'Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.' (2026).

- [3] Wang, Y. et al., 'Copper-Catalyzed Visible-Light-Induced Allylic Difluoromethylation of Unactivated Alkenes Using Difluoroacetic Acid.' Organic Letters, ACS (2023).

XLogP3

Boiling Point

Melting Point

UNII

Related CAS

383-88-0 (silver(+1) salt)

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive